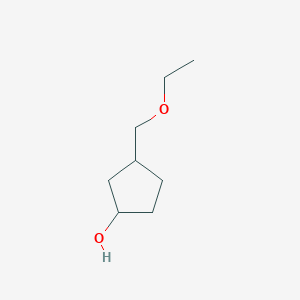![molecular formula C12H19F2NO4 B15234344 1-[(Tert-butoxy)carbonyl]-5,5-difluoroazepane-4-carboxylicacid](/img/structure/B15234344.png)
1-[(Tert-butoxy)carbonyl]-5,5-difluoroazepane-4-carboxylicacid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-[(Tert-butoxy)carbonyl]-5,5-difluoroazepane-4-carboxylic acid is a synthetic organic compound that features a tert-butoxycarbonyl (BOC) protecting group. This compound is notable for its application in organic synthesis, particularly in the protection of amine groups during chemical reactions. The presence of the difluoroazepane ring adds unique chemical properties, making it a valuable intermediate in the synthesis of various pharmaceuticals and fine chemicals.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 1-[(Tert-butoxy)carbonyl]-5,5-difluoroazepane-4-carboxylic acid typically involves the protection of an amine group using di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as sodium hydroxide. The reaction is carried out under aqueous conditions or in organic solvents like acetonitrile with 4-dimethylaminopyridine (DMAP) as a catalyst
Industrial Production Methods: Industrial production of this compound may involve continuous flow processes to enhance efficiency and yield. Flow microreactor systems can be employed to introduce the tert-butoxycarbonyl group into various organic compounds, providing a more sustainable and scalable approach compared to traditional batch processes .
Analyse Des Réactions Chimiques
Types of Reactions: 1-[(Tert-butoxy)carbonyl]-5,5-difluoroazepane-4-carboxylic acid undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups.
Reduction: Reduction reactions can be used to modify the difluoroazepane ring.
Substitution: Nucleophilic substitution reactions are common, particularly at the fluorine atoms.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).
Substitution: Nucleophiles such as amines or thiols in the presence of a base like triethylamine (TEA).
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce amines or alcohols.
Applications De Recherche Scientifique
1-[(Tert-butoxy)carbonyl]-5,5-difluoroazepane-4-carboxylic acid has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Employed in the modification of biomolecules for studying biological processes.
Medicine: Serves as a precursor in the development of pharmaceuticals, particularly those targeting neurological disorders.
Industry: Utilized in the production of fine chemicals and specialty materials.
Mécanisme D'action
The mechanism of action of 1-[(Tert-butoxy)carbonyl]-5,5-difluoroazepane-4-carboxylic acid involves the protection of amine groups through the formation of a stable carbamate linkage. This protects the amine from unwanted reactions during subsequent synthetic steps. The tert-butoxycarbonyl group can be selectively removed under acidic conditions, revealing the free amine for further functionalization .
Comparaison Avec Des Composés Similaires
1-[(Tert-butoxy)carbonyl]-azepane-4-carboxylic acid: Lacks the difluoro substitution, making it less reactive in certain chemical reactions.
1-[(Tert-butoxy)carbonyl]-piperidine-4-carboxylic acid: Contains a piperidine ring instead of an azepane ring, leading to different chemical properties.
1-[(Tert-butoxy)carbonyl]-pyrrolidine-4-carboxylic acid: Features a smaller pyrrolidine ring, affecting its steric and electronic characteristics.
Uniqueness: The presence of the difluoroazepane ring in 1-[(Tert-butoxy)carbonyl]-5,5-difluoroazepane-4-carboxylic acid imparts unique reactivity and stability, making it particularly valuable in the synthesis of fluorinated pharmaceuticals and other advanced materials.
Propriétés
Formule moléculaire |
C12H19F2NO4 |
|---|---|
Poids moléculaire |
279.28 g/mol |
Nom IUPAC |
5,5-difluoro-1-[(2-methylpropan-2-yl)oxycarbonyl]azepane-4-carboxylic acid |
InChI |
InChI=1S/C12H19F2NO4/c1-11(2,3)19-10(18)15-6-4-8(9(16)17)12(13,14)5-7-15/h8H,4-7H2,1-3H3,(H,16,17) |
Clé InChI |
RYYCZDKOGKXZIA-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(C)OC(=O)N1CCC(C(CC1)(F)F)C(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


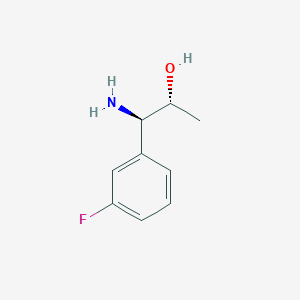
![7-fluoro-1-methyl-1H-pyrrolo[3,2-c]pyridine-4-carboxylicacid](/img/structure/B15234268.png)
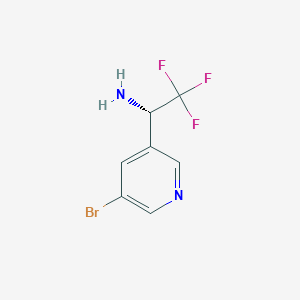
![tert-butyl N-[2-(fluoromethyl)cyclobutyl]carbamate](/img/structure/B15234287.png)
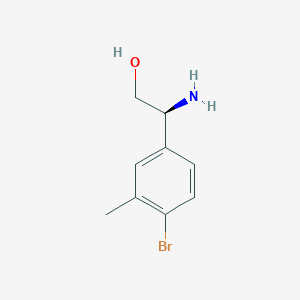
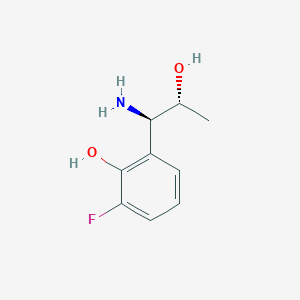
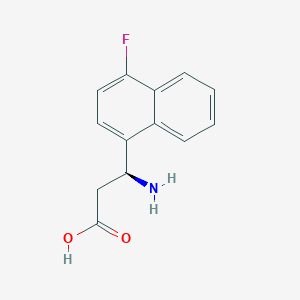
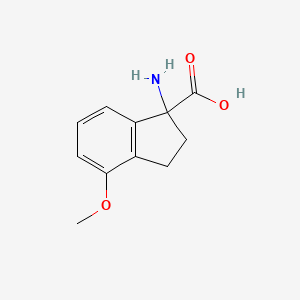
![3-Amino-3-[3,5-bis(trifluoromethyl)phenyl]propanenitrile](/img/structure/B15234305.png)
![3-((Benzyloxy)methyl)-4,4A-dihydrobenzo[E][1,2,4]triazine](/img/structure/B15234308.png)
![2-Chloro-N-[(1E)-(hydroxyamino)methylidene]acetamide](/img/structure/B15234319.png)
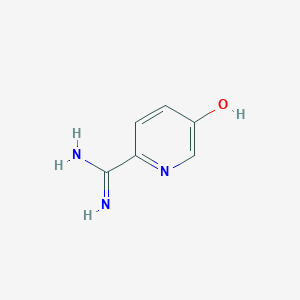
![2-(1H-Indazol-4-yl)-6-[[4-(methylsulfonyl)-1-piperazinyl]methyl]-4-(4-morpholinyl)pyrrolo[2,1-f][1,2,4]triazine](/img/structure/B15234338.png)
